3-Fluoro-5-methylpyridine-4-boronic acid physical properties
3-Fluoro-5-methylpyridine-4-boronic acid physical properties
An In-depth Technical Guide to 3-Fluoro-5-methylpyridine-4-boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical building blocks is paramount. Among these, functionalized heterocyclic compounds are of particular interest due to their prevalence in a vast array of pharmaceutical agents. 3-Fluoro-5-methylpyridine-4-boronic acid (CAS: 1072952-44-3) has emerged as a significant reagent, valued for its unique combination of a fluorinated pyridine scaffold and a reactive boronic acid moiety.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical properties, safety considerations, and, most importantly, the mechanistic utility of this compound in synthetic applications. The narrative emphasizes the causality behind its use, providing not just data, but field-proven insights into its role in constructing complex molecular architectures.
Compound Identification and Core Properties
The fundamental identity and characteristics of a reagent are the foundation of its effective application in research.
| Identifier | Value | Source |
| CAS Number | 1072952-44-3 | [1][2] |
| Molecular Formula | C₆H₇BFNO₂ | |
| Molecular Weight | 154.93 g/mol | [1] |
| InChI Key | PEGYCPMGAITWDN-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CN=C(C(B(O)O)=C1)F |
Physicochemical Characteristics
A thorough understanding of a compound's physical properties is critical for experimental design, ensuring proper handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥95% - 98% | [1] |
| Storage Temperature | Freezer | |
| Stability | Stable under normal, dry conditions. | [3] |
| Boiling Point | Data not readily available. | |
| Melting Point | Data not readily available. |
Safety, Handling, and Storage
As with all boronic acids, proper laboratory procedures are essential for safe handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines for this class of compounds apply.
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General Handling : Handle in accordance with good industrial hygiene and safety practices.[4] Ensure adequate ventilation and operate within a fume hood. Avoid the formation and inhalation of dust.[3]
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3][5]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][5] For long-term stability, storage in a freezer is recommended.
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Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]
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First Aid Measures :
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Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[3]
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Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][5]
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Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3]
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The Role in Medicinal Chemistry: Mechanism and Application
The utility of 3-Fluoro-5-methylpyridine-4-boronic acid stems from its strategic combination of functional groups, making it a powerful tool in the synthesis of novel compounds, particularly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
Boronic acids are cornerstone reagents for the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that efficiently forms carbon-carbon (C-C) bonds.[6] This reaction is a preferred method in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing byproducts.[7]
The reaction involves the coupling of a boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
Caption: The Suzuki-Miyaura coupling workflow.
Causality of Molecular Design
The specific structure of 3-Fluoro-5-methylpyridine-4-boronic acid is not arbitrary. Each component serves a distinct purpose, enhancing the properties of the final synthesized molecules:
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Boronic Acid Group (-B(OH)₂) : This is the reactive handle. It participates directly in the catalytic cycle of the Suzuki reaction, enabling the formation of the new C-C bond.
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Pyridine Ring : This nitrogen-containing heterocycle is a common scaffold in many approved drugs. Its inclusion can improve solubility, provide a site for hydrogen bonding, and modulate the electronic properties of the molecule.
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Fluorine Atom (-F) : The incorporation of fluorine is a well-established strategy in medicinal chemistry. It can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can alter the acidity of nearby protons and influence binding affinity with biological targets.[6]
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Methyl Group (-CH₃) : This small alkyl group provides a point for steric influence, potentially improving selectivity for a target protein. It can also fill hydrophobic pockets in a binding site and offers a potential site for further derivatization.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, step-by-step methodology for using 3-Fluoro-5-methylpyridine-4-boronic acid in a cross-coupling reaction. Note: This is an illustrative example. Researchers must optimize conditions for their specific substrates.
Caption: A typical experimental workflow for Suzuki coupling.
Detailed Steps:
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Vessel Preparation : To a flame-dried reaction flask, add the aryl or heteroaryl halide (1.0 equivalent), 3-Fluoro-5-methylpyridine-4-boronic acid (1.1 - 1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).
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Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 ratio) is common.
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Inert Atmosphere : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
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Catalyst Introduction : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
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Reaction Execution : Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
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Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
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Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
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Isolation : Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification : Purify the resulting crude residue, typically by flash column chromatography on silica gel, to yield the desired coupled product.
Conclusion
3-Fluoro-5-methylpyridine-4-boronic acid is more than just a chemical; it is a precisely designed tool for molecular construction. Its physical properties—a stable solid with high purity—make it a reliable reagent for complex syntheses. The true value of this compound lies in the synergistic interplay of its boronic acid, fluorinated pyridine ring, and methyl group. This combination provides chemists with a powerful building block to efficiently generate novel molecules with potentially enhanced pharmacological properties, such as improved metabolic stability and target affinity. As the demand for sophisticated drug candidates continues to grow, the role of such versatile intermediates in accelerating the drug discovery process remains indispensable.[8]
References
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Dalian Chem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]
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LookChem. Cas 1072952-45-4, 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID. [Link]
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PubChem. 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858. [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
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PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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PubMed. Design and discovery of boronic acid drugs. [Link]
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